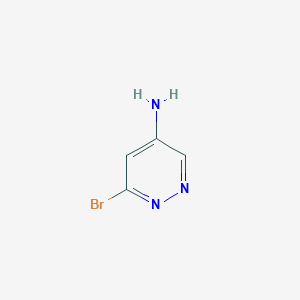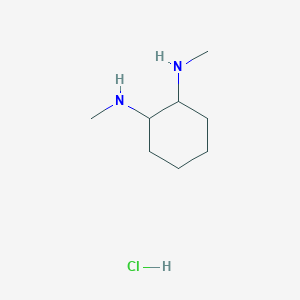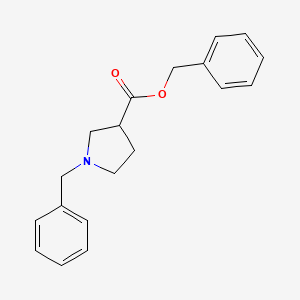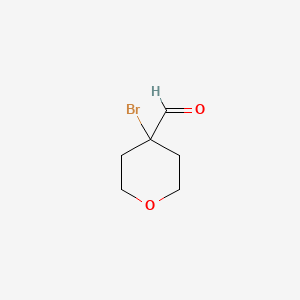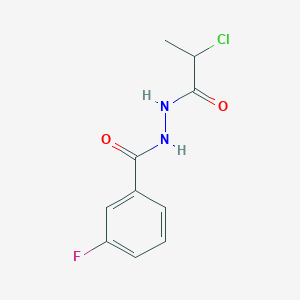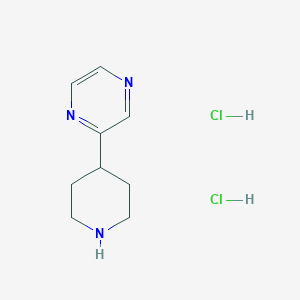
2-(Piperidin-4-yl)pyrazine dihydrochloride
説明
“2-(Piperidin-4-yl)pyrazine dihydrochloride” is a chemical compound with the molecular formula C9H15Cl2N3O . It has a molecular weight of 252.14 g/mol . The IUPAC name for this compound is 2-(4-piperidinyloxy)pyrazine dihydrochloride .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “2-(Piperidin-4-yl)pyrazine dihydrochloride”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “2-(Piperidin-4-yl)pyrazine dihydrochloride” is 1S/C9H13N3O.2ClH/c1-3-10-4-2-8(1)13-9-7-11-5-6-12-9;;/h5-8,10H,1-4H2;2*1H . The canonical SMILES structure is C1CNCCC1OC2=NC=CN=C2.Cl.Cl .Physical And Chemical Properties Analysis
“2-(Piperidin-4-yl)pyrazine dihydrochloride” has a molecular weight of 252.14 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 and a topological polar surface area of 47 Ų .科学的研究の応用
Inhibition of Soluble Epoxide Hydrolase (sEH)
2-(Piperidin-4-yl)pyrazine dihydrochloride: has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme that metabolizes anti-inflammatory mediators known as epoxyeicosatrienoic acids (EETs) into less active forms . The inhibition of sEH is a promising therapeutic strategy for the treatment of pain and inflammatory diseases, as it allows for the stabilization and prolonged action of EETs .
Anti-Inflammatory Activity
Due to its role as an sEH inhibitor, 2-(Piperidin-4-yl)pyrazine dihydrochloride exhibits significant anti-inflammatory activity. This makes it a potential candidate for the development of new anti-inflammatory drugs, especially for conditions where inflammation plays a key role in the pathogenesis .
Pain Management
The pharmacological properties of 2-(Piperidin-4-yl)pyrazine dihydrochloride extend to pain management. By preventing the breakdown of EETs, it can potentially modulate pain pathways and offer a new approach to pain therapy, particularly for chronic pain conditions .
Drug Design and Synthesis
The piperidine moiety in 2-(Piperidin-4-yl)pyrazine dihydrochloride is a common structural component in many pharmaceuticals. Its derivatives are involved in more than twenty classes of drugs, making it an important building block in drug design and synthesis. Researchers are actively exploring its use in creating novel therapeutic agents .
Pharmacological Applications of Piperidine Derivatives
Piperidine derivatives, including 2-(Piperidin-4-yl)pyrazine dihydrochloride , have a wide range of pharmacological applications. They are present in various classes of pharmaceuticals and alkaloids, indicating their versatility and importance in medicinal chemistry .
Biological Activity and Potential Drug Discovery
The piperidine structure is pivotal in the pharmaceutical industry due to its biological activity2-(Piperidin-4-yl)pyrazine dihydrochloride is being studied for its potential in drug discovery, particularly in the identification and biological evaluation of new drugs that can benefit from the piperidine structure’s pharmacological properties .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P271 (use only outdoors or in a well-ventilated area), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
特性
IUPAC Name |
2-piperidin-4-ylpyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;;/h5-8,10H,1-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBQNVAIDIVRIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803582-75-3 | |
| Record name | 2-(piperidin-4-yl)pyrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL](/img/structure/B1379390.png)


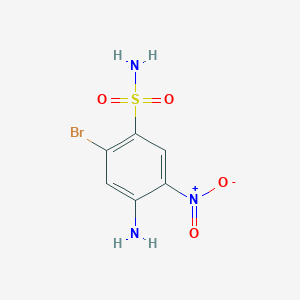

![Tert-butyl ((3-([1,1'-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate](/img/structure/B1379397.png)
